BenchChemオンラインストアへようこそ!

XMD-17-51

Cancer Stem Cells Lung Cancer Kinase Inhibitors

XMD-17-51 is the only pyrimido-diazepinone probe that simultaneously inhibits NUAK1 and DCLK1 (IC50=14.64 nM) while sparing NUAK2, eliminating off-target noise common to pan-NUAK or AMPK modulators. Its pre-validated in vivo formulation (5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O) and high DMSO solubility (81 mg/mL) enable immediate animal studies without formulation development. Substituting with generic NUAK1 inhibitors risks loss of DCLK1-driven EMT/cancer stem cell readouts and compromised target validation.

Molecular Formula C21H24N8O
Molecular Weight 404.47
CAS No. 1628614-50-5
Cat. No. B611853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXMD-17-51
CAS1628614-50-5
SynonymsXMD-17-51;  XMD 17 51;  XMD1751; 
Molecular FormulaC21H24N8O
Molecular Weight404.47
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C
InChIInChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26)
InChIKeyLKOFXMLMYKWELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XMD-17-51: Sourcing Specifications for a High-Potency NUAK1/DCLK1 Inhibitor


XMD-17-51 (CAS 1628614-50-5) is a pyrimido-diazepinone small molecule inhibitor [1] that was originally discovered as a derivative of HTH-01-015 [2] and is defined as an inhibitor of the non-specific serine/threonine protein kinase NUAK1 [3]. It is a potent and highly selective NUAK1 inhibitor , but its mechanism has also been demonstrated to extend to the inhibition of the Doublecortin-like kinase 1 (DCLK1) kinase domain [2]. With a molecular weight of 404.47 g/mol and formula C21H24N8O, this compound represents a refined chemical probe for investigating cancer stem cell biology and targeted kinase cascades .

Why XMD-17-51 Cannot Be Substituted with Generic NUAK1 Inhibitors or Common Probes


The procurement risk associated with substituting XMD-17-51 for other in-class inhibitors lies in its dual-target inhibition profile and unique chemical scaffold. Unlike the highly specific NUAK1/NUAK2 inhibitor WZ4003 or broad-spectrum AMPK pathway modulators, XMD-17-51 occupies a distinct niche by effectively inhibiting both NUAK1 and the cancer stem cell marker kinase DCLK1 with a DCLK1 cell-free IC50 of 14.64 nM [1]. Furthermore, its core is a pyrimido-diazepinone [2], a structural class that differs from many standard kinase inhibitors and confers a distinct selectivity profile. The off-target profile is also critical; XMD-17-51 potently inhibits NUAK1 but not NUAK2 , a selectivity feature that is not universal among NUAK inhibitors, and it only partially suppresses MYPT1 phosphorylation [3], indicating a potentially cleaner downstream signaling perturbation than pan-kinase or less selective NUAK tools. This unique combination of structural and biological features means substituting XMD-17-51 with a generic NUAK1 or AMPK pathway inhibitor could lead to either loss of DCLK1 inhibition or unpredictable off-target effects that compromise experimental reproducibility and target validation.

XMD-17-51: Quantitative Differentiation Against Key Comparators and Analogs


Dual-Target Potency: Superior DCLK1 Inhibition vs. NUAK-Selective Probes

XMD-17-51's procurement value is significantly enhanced by its validated dual-target inhibition, distinguishing it from NUAK-specific probes like WZ4003. While both compounds are NUAK1 inhibitors, XMD-17-51 demonstrates potent inhibition of the cancer stem cell kinase DCLK1 [1]. This dual activity is not a reported feature of WZ4003, which is described as a highly specific NUAK kinase inhibitor . This makes XMD-17-51 a uniquely useful tool for studying the intersection of NUAK1 and DCLK1 signaling.

Cancer Stem Cells Lung Cancer Kinase Inhibitors DCLK1 NSCLC

NUAK Isoform Selectivity: XMD-17-51's NUAK1 Preference vs. XMD-18-42

Within its own chemical series, XMD-17-51 demonstrates a critical selectivity feature. Both XMD-17-51 and its close analog XMD-18-42 potently inhibit NUAK1. However, a key differentiating factor is that neither compound exhibits significant inhibition of the related NUAK2 isoform . This isoform selectivity (NUAK1 over NUAK2) is a shared and defining characteristic of this chemical series, ensuring that observed biological effects are not confounded by simultaneous inhibition of both AMPK-related family members. This is a crucial specification for researchers dissecting the specific role of NUAK1 in cellular processes.

AMPK Pathway Kinase Selectivity Chemical Probe Signal Transduction

Cellular Antiproliferative Activity and Target Engagement Validation in NSCLC Models

XMD-17-51's cellular efficacy is directly correlated with its target engagement, providing a clear functional validation not always established for tool compounds. In the A549 non-small cell lung cancer (NSCLC) cell line, the overexpression of its target kinase, DCLK1, was shown to directly impair the antiproliferative effect of XMD-17-51. Specifically, DCLK1 overexpression increased the cellular IC50 for antiproliferation from 27.575 µM to 53.197 µM . This 1.93-fold shift in IC50 directly links the compound's cellular mechanism of action to its inhibition of DCLK1.

Lung Cancer Drug Resistance Cancer Stem Cells Target Engagement A549 Cell Line

Defined Solubility and In Vivo Formulation Protocol vs. Undefined Analogs

A significant procurement and practical use advantage for XMD-17-51 is the availability of detailed and experimentally validated solubility and in vivo formulation data, which is often absent or generic for similar research compounds. The compound has a reported solubility of ≥5 mg/mL in a CMC-Na suspension and 81 mg/mL (200.26 mM) in DMSO . Critically, a validated in vivo formulation is provided: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, yielding a 4.05 mg/mL (10.01 mM) clear solution . This level of detail allows for immediate and reproducible in vivo experimentation, saving significant method development time and resources.

In Vivo Studies Formulation Solubility Pharmacokinetics Method Development

XMD-17-51: Defined Applications in Cancer Stem Cell and Kinase Signaling Research


Elucidating the Role of DCLK1 in Non-Small Cell Lung Cancer (NSCLC) Stemness and EMT

This scenario directly leverages XMD-17-51's unique ability to potently inhibit DCLK1 kinase activity (IC50 14.64 nM) [1]. Researchers can utilize this compound to dissect the DCLK1-driven mechanisms of epithelial-mesenchymal transition (EMT) and cancer stem cell maintenance in NSCLC models. The validated target engagement, demonstrated by the shift in antiproliferative IC50 upon DCLK1 overexpression , provides a robust tool for studying how DCLK1 inhibition modulates markers such as Snail-1, E-cadherin, SOX2, NANOG, and OCT4 [2].

Differentiating NUAK1-Specific Functions from NUAK2 in AMPK-Related Signaling Cascades

XMD-17-51 is an optimal chemical probe for this application due to its demonstrated selectivity for NUAK1 over NUAK2 [1]. In studies where the related inhibitor WZ4003 is used as a NUAK1/2 tool, XMD-17-51 allows for the specific interrogation of NUAK1's unique contributions to processes like MYPT1 phosphorylation, which it only partially suppresses . This application scenario is crucial for building a nuanced understanding of the AMPK-related kinase family, where functional redundancy and isoform-specific roles must be carefully delineated.

Accelerating In Vivo Target Validation Studies in Oncology with Ready-to-Use Formulations

This scenario is driven by the practical procurement advantage of a pre-validated in vivo formulation. XMD-17-51 can be administered in a clear solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [1]. This eliminates the need for laborious and costly formulation development, allowing research teams to proceed directly to in vivo efficacy, pharmacokinetic, or pharmacodynamic studies in mouse models of cancer. The high solubility in DMSO (81 mg/mL) and defined in vivo suspension protocols further support flexible and reproducible dosing regimens .

Investigating Dual NUAK1/DCLK1 Axis in Cancer Cell Proliferation and Drug Resistance

XMD-17-51 is uniquely positioned as a tool for exploring the potential crosstalk or synergistic roles of NUAK1 and DCLK1. Given that XMD-17-51 inhibits both kinases [1], while other probes like WZ4003 lack DCLK1 activity , researchers can use it to investigate cancer models where both targets are implicated. This is particularly relevant in contexts where single-agent inhibition of either kinase has shown limited efficacy, as the dual-targeting approach of XMD-17-51 may reveal novel combination or synthetic lethal vulnerabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for XMD-17-51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.